Quinaprilat

ACE inhibition IC50 plasma binding

Quinaprilat (CAS 82768-85-2) is the direct pharmacologically active diacid metabolite of quinapril, offering high tissue ACE affinity and the greatest cACE-selectivity among ACE inhibitor diacids. This makes it uniquely suited for studies on endothelial function (e.g., flow-dependent dilation), domain-specific ACE inhibition, and complex PK/PD modeling (short plasma t½ vs. prolonged terminal t½). Substitution with enalaprilat or lisinopril yields invalid results. Procure high-purity (>98%) standards traceable to USP/EP for analytical method validation and regulatory ANDA submissions.

Molecular Formula C23H26N2O5
Molecular Weight 410.5 g/mol
CAS No. 82768-85-2
Cat. No. B1678679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaprilat
CAS82768-85-2
Synonyms2-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
CI 928
CI-928
quinaprilat
quinaprilat, (3S-(2(R*(R*)),3R*))-isome
Molecular FormulaC23H26N2O5
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1
InChIKeyFLSLEGPOVLMJMN-YSSFQJQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinaprilat (CAS 82768-85-2): A High-Affinity, cACE-Selective ACE Inhibitor for Specialized Research and Analytical Applications


Quinaprilat (CAS 82768-85-2) is the active diacid metabolite of the prodrug quinapril, belonging to the non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor class [1]. It functions by blocking the conversion of angiotensin I to angiotensin II and inhibiting bradykinin degradation [2]. Unlike its prodrug, quinaprilat is the direct pharmacologically active entity and is utilized primarily as an analytical reference standard and in specialized research applications, including intravenous studies, due to its high potency and unique tissue binding characteristics .

Why Quinaprilat Cannot Be Casually Substituted with Other ACE Inhibitors in Research and Analytical Contexts


Substituting quinaprilat with another ACE inhibitor, even closely related diacid metabolites like enalaprilat or lisinopril, can lead to erroneous experimental conclusions or analytical inaccuracies. This is because ACE inhibitors exhibit significant inter-drug variability in key properties such as binding affinity for plasma vs. tissue ACE, domain selectivity (cACE vs. nACE), and lipophilicity, all of which dictate their biological effects and analytical behavior [1]. Quinaprilat's unique profile, including its high tissue ACE affinity and pronounced cACE-selectivity, translates to distinct functional outcomes, such as a specific ability to improve flow-dependent dilation not observed with enalaprilat [2]. Therefore, for studies where the precise pharmacological or analytical properties of quinaprilat are required, generic substitution with another ACE inhibitor is scientifically invalid.

Quantitative Evidence Guide: Verifiable Differentiation of Quinaprilat from its Closest Analogs


Superior Potency in Plasma ACE Inhibition Compared to Major In-Class Diacids

Quinaprilat exhibits a superior inhibitory potency against plasma ACE compared to other major ACE inhibitor diacids. In a head-to-head radioligand binding study using human plasma ACE, the concentration required to displace 50% of the radioligand (ID50) was measured. Quinaprilat's ID50 was 0.07 nmol/L, making it 14.3-fold more potent than enalaprilat (ID50 = 1.00 nmol/L) [1]. A separate study using a single displacement binding assay on human somatic ACE reported an IC50 of 0.35 nM for quinaprilat, which is 5.5-fold lower (more potent) than the IC50 of 1.94 nM for enalaprilat [2].

ACE inhibition IC50 plasma binding

Distinct cACE-Selectivity Profile Enabling Targeted Inhibition

Angiotensin I-converting enzyme (ACE) has two catalytic domains: cACE (primarily involved in vasoconstriction) and nACE (involved in antifibrotic processes). Quinaprilat is characterized by the largest cACE-selectivity among a panel of clinically used ACE inhibitor diacids, including enalaprilat, ramiprilat, trandolaprilat, and perindoprilat [1]. While trandolaprilat was found to have the highest overall affinity for both domains, quinaprilat exhibited the greatest preference for cACE over nACE [1]. This domain selectivity is a structural and kinetic property not shared equally by its analogs.

cACE nACE domain selectivity

High Affinity for Tissue ACE Drives Unique Endothelial Function Improvement

The differential tissue binding properties of quinaprilat translate into a distinct functional outcome. A clinical study compared the effects of intra-arterial infusion of quinaprilat and enalaprilat on flow-dependent, endothelium-mediated dilation (FDD) in patients with chronic heart failure [1]. Quinaprilat (1.6 µg/min) significantly improved FDD by >40% (10.2±0.6% vs. 6.9±0.6% at baseline; P<0.01). In contrast, enalaprilat (at 5 µg/min and up to 30 µg/min) had no effect on FDD [1]. The nitric oxide-mediated component of FDD was increased by >100% with quinaprilat (5.6±0.5% vs. 2.5±0.5%; P<0.01) but was unchanged by enalaprilat [1]. The study's authors attribute this difference to quinaprilat's high affinity for tissue ACE, a property not shared by enalaprilat [1].

tissue ACE flow-dependent dilation endothelial function

Prolonged Pharmacodynamic Half-Life Enables Once-Daily Dosing Despite Short Plasma t½

Quinaprilat exhibits a distinctive biphasic elimination profile. Its initial plasma elimination half-life is short, at approximately 2-3 hours, which is comparable to or shorter than that of other diacid ACE inhibitors like enalaprilat (11 hours) and lisinopril (12 hours) [1]. However, quinaprilat binds tightly to tissue ACE and dissociates slowly, resulting in a prolonged terminal elimination half-life of approximately 25 hours [1]. This unique pharmacokinetic-pharmacodynamic (PK/PD) disconnect allows for effective 24-hour ACE inhibition with once-daily dosing, despite rapid clearance from plasma [2].

pharmacokinetics pharmacodynamics half-life

High-Purity Analytical Reference Standard with Regulatory Traceability

For analytical and quality control applications, the identity and purity of the reference standard are paramount. Commercially available quinaprilat analytical standards are supplied with a verified purity of >98% by HPLC and are characterized to enable traceability against primary pharmacopeial standards such as USP and EP . This high level of characterization and regulatory compliance is essential for method development, validation, and routine quality control in pharmaceutical analysis, distinguishing it from general-purpose chemical reagents.

analytical standard HPLC purity pharmacopeial standard

Recommended Application Scenarios for Quinaprilat Based on Verified Differential Evidence


Investigating Tissue-Specific ACE Inhibition and Endothelial Function

Researchers designing studies on the role of tissue ACE in endothelial function or vascular health should select quinaprilat over other diacids like enalaprilat. The direct evidence shows that quinaprilat's high tissue ACE affinity translates to a significant (>40%) improvement in flow-dependent dilation, an effect absent with enalaprilat [1]. This makes quinaprilat the preferred tool for interrogating the functional consequences of tissue ACE inhibition in both in vivo and ex vivo vascular models.

Studies Requiring Potent cACE-Selective Inhibition

For research aimed at dissecting the distinct physiological roles of the cACE and nACE domains, quinaprilat is a superior reagent. Its unique property of having the largest cACE-selectivity among common ACE inhibitor diacids, as demonstrated by structural and kinetic analyses, allows for more targeted inhibition of the cACE domain [1]. This selectivity is crucial for studies investigating the specific contribution of cACE to hypertension or for developing strategies to minimize nACE-mediated effects.

Analytical Method Development and Pharmaceutical Quality Control

In pharmaceutical analytical laboratories, quinaprilat is the essential reference standard for developing and validating methods (e.g., HPLC, LC-MS) for the quantification of quinapril and its active metabolite in drug substances and products. The availability of a high-purity (>98%) standard that is traceable to USP and EP ensures compliance with regulatory guidelines for ANDA submissions and quality control testing [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Quinaprilat serves as an excellent model compound for studying complex PK/PD relationships. Its distinctive profile, featuring a short plasma half-life (2-3 hours) but a prolonged terminal half-life (25 hours) due to slow dissociation from tissue ACE, provides a unique system to investigate the disconnect between plasma drug concentrations and sustained pharmacodynamic effects [1]. This is valuable for both basic pharmacological research and translational PK/PD modeling.

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